molecular formula C15H18N2S B1428181 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 5955-45-3

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B1428181
CAS RN: 5955-45-3
M. Wt: 258.4 g/mol
InChI Key: VPKYFVAAASQJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is an organic compound that belongs to the class of diazaspiro compounds. It has gained significant attention in the scientific community due to its potential applications in various fields.5]dec-3-ene-2-thione.

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds similar to 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been explored for their antimicrobial activities. For instance, a study by Thanusu, Kanagarajan, and Gopalakrishnan (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, exhibiting significant antibacterial and antifungal properties against clinically isolated microorganisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Antihypertensive Activity

Research has also been conducted on similar compounds for antihypertensive activity. Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with various substitutions, showing potential as antihypertensive agents in hypertensive rats (Caroon et al., 1981).

Molecular Diversity and Synthesis

The molecular diversity of compounds related to 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is significant. Han, Zheng, Zhang, and Yan (2020) explored the triphenylphosphine promoted reaction of electron-deficient alkynes, yielding various 7,9-diazaspiro[4.5]dec-1-enes with high diastereoselectivity (Han, Zheng, Zhang, & Yan, 2020).

Inhibitors Against Protein Tyrosine Phosphatase 1B

In the field of enzyme inhibition, Wang et al. (2015) designed and synthesized novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives as inhibitors against protein tyrosine phosphatase 1B, identifying potential lead compounds for further drug design (Wang et al., 2015).

Antimicrobial Assay

Shroff et al. (2022) explored the antimicrobial activities of novel spiro diarylidenes, exhibiting significant activity against various bacterial and fungal strains (Shroff et al., 2022).

properties

IUPAC Name

3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-11-6-5-7-12(10-11)13-14(18)17-15(16-13)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYFVAAASQJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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